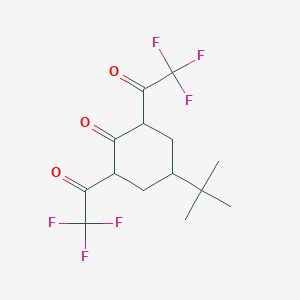
4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone is a chemical compound characterized by its unique structure, which includes a six-membered cyclohexanone ring substituted with tert-butyl and trifluoroacetyl groups. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone typically involves multiple steps, starting with the preparation of the cyclohexanone ring followed by the introduction of tert-butyl and trifluoroacetyl groups. Common synthetic routes include:
Cyclohexanone Formation: The initial step involves the formation of the cyclohexanone ring, which can be achieved through various organic synthesis methods.
Substitution Reactions: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroacetyl groups are particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparación Con Compuestos Similares
4-Tert-butyl-2,6-bis(trifluoroacetyl)cyclohexanone can be compared with other similar compounds, such as:
4-Tert-butyl-2,6-dimethylphenylsulfur trifluoride: This compound has similar structural features but includes sulfur and fluorine atoms, leading to different reactivity and applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound shares the tert-butyl groups but differs in its overall structure and function.
The uniqueness of this compound lies in its combination of tert-butyl and trifluoroacetyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16F6O3 |
|---|---|
Peso molecular |
346.26 g/mol |
Nombre IUPAC |
4-tert-butyl-2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H16F6O3/c1-12(2,3)6-4-7(10(22)13(15,16)17)9(21)8(5-6)11(23)14(18,19)20/h6-8H,4-5H2,1-3H3 |
Clave InChI |
SXXAGMRKHAMBDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B13353522.png)
![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
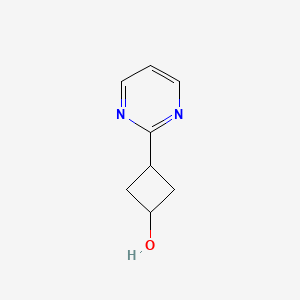
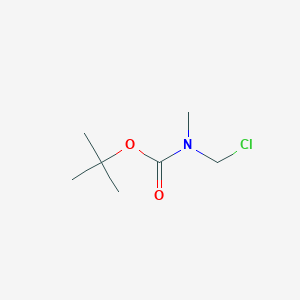
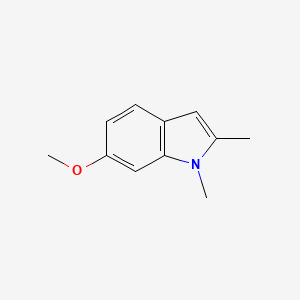
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
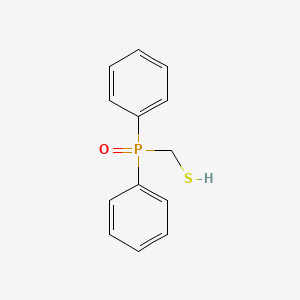
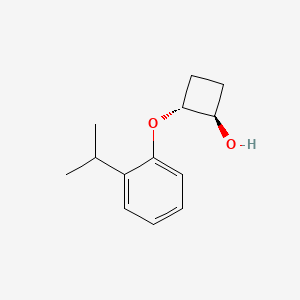
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

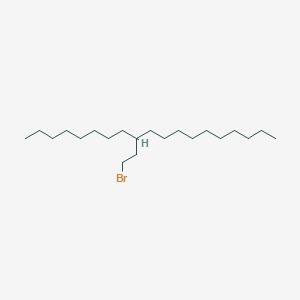
![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)

